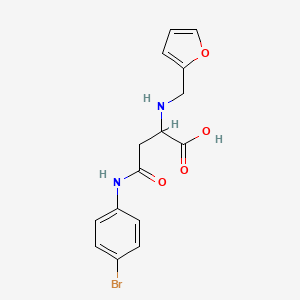

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Description

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic amide derivative featuring a 4-bromophenyl group at position 4 and a furan-2-ylmethyl-substituted amino group at position 2 of the oxobutanoic acid backbone. The bromine atom enhances electrophilicity and may improve binding to hydrophobic pockets in biological targets, while the furan ring introduces oxygen-mediated hydrogen bonding capabilities .

Properties

IUPAC Name |

4-(4-bromoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(20)21)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDHBAJFOXXNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

Nitration and Reduction: Starting with a bromobenzene derivative, nitration followed by reduction can introduce the amino group.

Oxidation: The final step involves oxidation to introduce the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the amino groups.

Reduction: Reduction reactions can modify the oxo group or the aromatic ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities, which can be categorized as follows:

1.1 Anti-inflammatory Activity

Research indicates that derivatives of 4-oxobutanoic acids, including 4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, possess significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

1.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. Studies have reported that the structure of the compound enhances its interaction with microbial cell membranes, leading to effective inhibition of growth .

1.3 Antiproliferative Effects

Preliminary investigations suggest that this compound may have antiproliferative effects on cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells, indicating potential use in cancer therapy .

Synthesis and Structural Characterization

The synthesis of this compound has been achieved through various methods, often involving the reaction of furan derivatives with brominated anilines under controlled conditions. The synthesis typically yields good to excellent purity levels, which are crucial for subsequent biological testing.

2.1 Crystal Structure Analysis

Crystal structure analysis has revealed important insights into the molecular geometry and bonding characteristics of the compound. For instance, classical hydrogen bonding interactions (N—H···O and O—H···O) play a significant role in stabilizing the crystal lattice, which is essential for understanding its solid-state properties .

Case Studies and Research Findings

Several case studies illustrate the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action for compounds like 4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and furan groups can facilitate binding to these targets, while the oxobutanoic acid moiety might be involved in catalytic or inhibitory activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 2

Methylidene Group (C11H10BrNO3)

- Compound: 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid ().

- Key Differences : The methylidene group (CH₂=C) at position 2 introduces a planar, conjugated system. Crystallographic data reveal dihedral angles of 24.8°–77.1° between the 4-bromophenyl and oxoamine groups, influencing packing via N–H⋯O and O–H⋯O hydrogen bonds .

- Pharmacological Relevance : Amide derivatives with methylidene groups are associated with anti-inflammatory and antimicrobial activities .

Thienylmethyl Group (C15H14BrNO3S)

- Compound: 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid ().

- Key Differences : The thiophene ring (sulfur-containing heterocycle) enhances lipophilicity and electronic delocalization compared to furan. Molar mass = 368.25 g/mol, higher than the furan analog.

Sulfanyl Group (C16H12Br2O3S)

- Compound: 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid ().

- Key Differences : Dual bromine atoms and a sulfanyl group increase molecular weight (496.13 g/mol) and steric bulk. The sulfanyl group may participate in disulfide bond formation or redox interactions.

Substituent Variations at Position 4

Simpler Amide (C10H10BrNO3)

- Compound: 4-((4-Bromophenyl)amino)-4-oxobutanoic acid ().

- Key Differences: Lacks the furan-2-ylmethyl amino group, resulting in a lower molecular weight (272.10 g/mol).

Halogen-Substituted Phenyl (C16H12ClFNO3)

- Compound: 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid ().

- Key Differences : Chlorine (electron-withdrawing) and fluorine (small, electronegative) alter electronic effects. The fluorine may enhance metabolic stability via reduced CYP450 interactions.

- Implications : Improved pharmacokinetics but diminished lipophilicity compared to bromine .

Functional Group Modifications

α,β-Unsaturated Ketone (C11H11NO3)

- Compound: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid ().

- Key Differences : The α,β-unsaturated system increases electrophilicity, enabling Michael addition reactions.

Cyclopropylethyl Group (C16H20N2O3)

Structural and Pharmacological Trends

Molecular Weight and Solubility

- Furan Analog : Estimated molar mass ~340–360 g/mol (based on ). Moderate solubility due to polar carboxylic acid and furan oxygen.

- Thiophene Analog : Higher molar mass (368.25 g/mol) but lower solubility than furan due to sulfur’s hydrophobicity .

- Methylidene Analog : Lower molar mass (284.11 g/mol) with improved crystallinity .

Hydrogen Bonding and Crystal Packing

- Furan vs. Thiophene : Furan’s oxygen participates in stronger hydrogen bonds (e.g., N–H⋯O) compared to thiophene’s sulfur, which has weaker hydrogen-bonding capacity .

- Methylidene vs. Saturated Chains : Conjugated systems (methylidene, α,β-unsaturated) exhibit planar geometries, favoring π-π stacking in crystal lattices .

Biological Activity

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and a furan moiety, which are known to contribute to its biological properties. The molecular formula is C10H10BrN2O3, and it exhibits properties typical of amino acids and their derivatives.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity :

-

Mechanism of Action :

- The mechanism by which these compounds exert their antitumor effects often involves intercalation with DNA, leading to disruption of replication processes. This is supported by studies showing binding constants indicative of strong interactions with DNA .

- Additionally, compounds have shown the ability to induce apoptosis in cancer cells, a critical pathway for the elimination of malignant cells .

- Bioactivity Against Microbial Strains :

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a structurally similar compound on Balb/c mice bearing B16F10 melanoma. The results demonstrated that treatment with the compound significantly increased survival rates compared to control groups, indicating strong anticancer activity .

Study 2: Apoptotic Induction

In vitro studies using M-HeLa cells showed that treatment with related compounds led to significant early and late apoptosis. For example, one compound induced early apoptosis in 14.46% of cells at a specific concentration, suggesting effective apoptotic signaling pathways were activated .

Data Tables

| Biological Activity | IC50 Values (μM) | Effect Observed |

|---|---|---|

| K-562 Cell Line | 1.58 | Cytotoxicity |

| HL-60 Cell Line | 7.13 | Cytotoxicity |

| B16F10 Melanoma | N/A | Increased lifespan |

| Biofilm Formation | 5.78% (max inhibition) at | Inhibition |

Q & A

Q. How to address discrepancies in reported enzyme inhibition IC₅₀ values?

- Methodological Answer : Standardize assay parameters (e.g., substrate concentration, incubation time) and validate with positive controls (e.g., aspirin for COX inhibition). Use orthogonal assays (e.g., fluorescence quenching, SPR) to confirm binding. ’s fluorophenyl analogs show IC₅₀ variability due to assay sensitivity limits, necessitating dose-response curve refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.